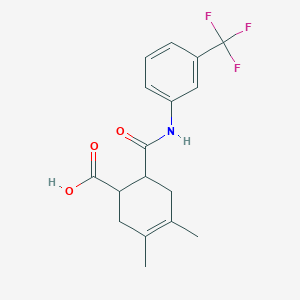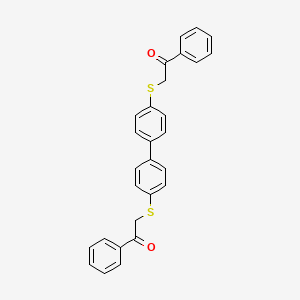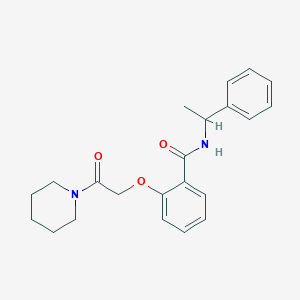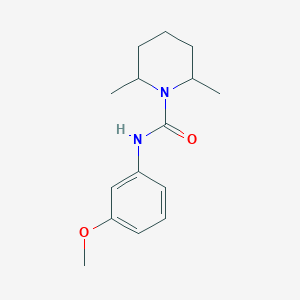amine](/img/structure/B5294874.png)
[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl](4-fluorophenyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-2,5-dimethoxyphenyl)sulfonylamine is an organic compound that features a sulfonamide linkage between a chlorinated dimethoxyphenyl group and a fluorinated phenyl group
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as 1,2,4-oxadiazoles, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds often target key proteins or enzymes in the pathogen’s life cycle, disrupting their normal function and inhibiting the pathogen’s ability to replicate or infect host cells .
Mode of Action
This binding can inhibit the normal function of the target, leading to a disruption in the pathogen’s life cycle or the disease process .
Biochemical Pathways
For example, some anti-infective agents inhibit DNA synthesis or disrupt cell wall formation, leading to the death of the pathogen .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Based on the activities of similar compounds, it can be inferred that the compound may lead to the death of pathogens or the inhibition of disease processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2,5-dimethoxyphenyl)sulfonylamine typically involves the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with 4-fluoroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction completion. Purification steps such as recrystallization or chromatography would be employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(4-Chloro-2,5-dimethoxyphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfinyl or thiol compounds.
Aplicaciones Científicas De Investigación
(4-Chloro-2,5-dimethoxyphenyl)sulfonylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Chloro-2,5-dimethoxyphenyl)sulfonylamine
- (4-Chloro-2,5-dimethoxyphenyl)sulfonylamine
- (4-Chloro-2,5-dimethoxyphenyl)sulfonylamine
Uniqueness
(4-Chloro-2,5-dimethoxyphenyl)sulfonylamine is unique due to the presence of both a fluorinated phenyl group and a chlorinated dimethoxyphenyl group. This combination of functional groups can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
4-chloro-N-(4-fluorophenyl)-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO4S/c1-20-12-8-14(13(21-2)7-11(12)15)22(18,19)17-10-5-3-9(16)4-6-10/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGFTDXEWAKWIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5294800.png)
![ethyl [1-({[3-(methylthio)phenyl]amino}carbonyl)-2-piperidinyl]acetate](/img/structure/B5294805.png)
![2-(2,5-dimethoxyphenyl)-5-methyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole hydrochloride](/img/structure/B5294818.png)
![Ethyl 4-(2-chlorophenyl)-6-[(4-ethylpiperazin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B5294839.png)


![2-[1-(4-Pyrazol-1-ylbutan-2-yl)imidazol-2-yl]benzoic acid](/img/structure/B5294857.png)
![(5E)-5-[[5-bromo-2-[(3-methylphenyl)methoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5294864.png)
![1-(naphthalen-1-ylmethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine;oxalic acid](/img/structure/B5294880.png)
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]benzamide](/img/structure/B5294882.png)

![ethyl 3-amino-2-pyridin-3-ylthieno[2,3-b]pyridine-6-carboxylate](/img/structure/B5294896.png)

![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-3-methylbut-2-enamide](/img/structure/B5294909.png)
